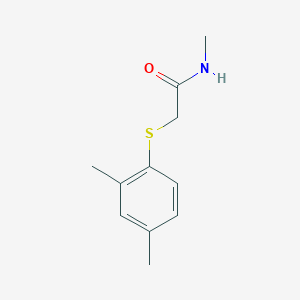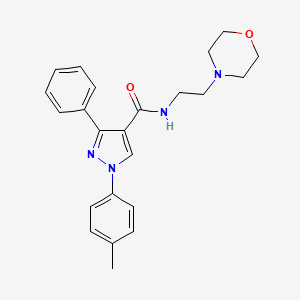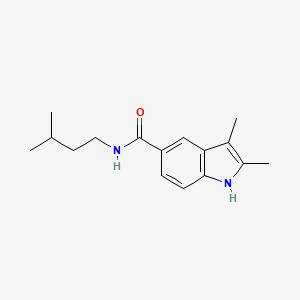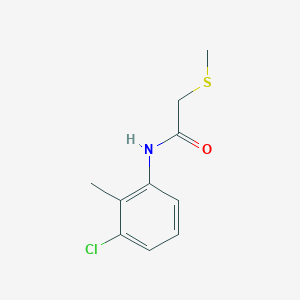
2-(2,4-dimethylphenyl)sulfanyl-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dimethylphenyl)sulfanyl-N-methylacetamide, also known as DMPSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPSA is a thiol-containing compound that is structurally similar to other thiol-containing compounds such as glutathione and cysteine.
科学的研究の応用
2-(2,4-dimethylphenyl)sulfanyl-N-methylacetamide has been extensively studied for its potential applications in various fields of research. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. 2-(2,4-dimethylphenyl)sulfanyl-N-methylacetamide has also been studied for its potential to enhance the effectiveness of chemotherapy drugs in cancer treatment. In addition, 2-(2,4-dimethylphenyl)sulfanyl-N-methylacetamide has been shown to have potential applications in the field of nanotechnology, where it can be used as a stabilizing agent for nanoparticles.
作用機序
The mechanism of action of 2-(2,4-dimethylphenyl)sulfanyl-N-methylacetamide is not fully understood. However, it is believed that 2-(2,4-dimethylphenyl)sulfanyl-N-methylacetamide exerts its effects through its thiol group, which can scavenge free radicals and reduce oxidative stress. 2-(2,4-dimethylphenyl)sulfanyl-N-methylacetamide has also been shown to modulate the activity of certain enzymes and proteins, which may contribute to its neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects:
2-(2,4-dimethylphenyl)sulfanyl-N-methylacetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell death in various cell types. 2-(2,4-dimethylphenyl)sulfanyl-N-methylacetamide has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases. In addition, 2-(2,4-dimethylphenyl)sulfanyl-N-methylacetamide has been shown to enhance the effectiveness of chemotherapy drugs in cancer treatment.
実験室実験の利点と制限
2-(2,4-dimethylphenyl)sulfanyl-N-methylacetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also has low toxicity and can be used at relatively high concentrations without causing adverse effects. However, 2-(2,4-dimethylphenyl)sulfanyl-N-methylacetamide has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, 2-(2,4-dimethylphenyl)sulfanyl-N-methylacetamide may have different effects depending on the cell type or tissue being studied.
将来の方向性
2-(2,4-dimethylphenyl)sulfanyl-N-methylacetamide has several potential future directions for research. One area of research could focus on understanding the mechanism of action of 2-(2,4-dimethylphenyl)sulfanyl-N-methylacetamide and identifying its molecular targets. Another area of research could focus on exploring the potential applications of 2-(2,4-dimethylphenyl)sulfanyl-N-methylacetamide in cancer treatment and nanotechnology. Finally, future research could focus on developing more potent and selective analogs of 2-(2,4-dimethylphenyl)sulfanyl-N-methylacetamide that could be used for specific applications.
Conclusion:
In conclusion, 2-(2,4-dimethylphenyl)sulfanyl-N-methylacetamide is a promising compound that has potential applications in various fields of research. Its antioxidant, anti-inflammatory, and neuroprotective properties make it a valuable compound for studying the mechanisms of oxidative stress and inflammation in various diseases. 2-(2,4-dimethylphenyl)sulfanyl-N-methylacetamide's potential applications in cancer treatment and nanotechnology also make it an exciting area of research. Further research is needed to fully understand the mechanism of action of 2-(2,4-dimethylphenyl)sulfanyl-N-methylacetamide and to identify its molecular targets.
合成法
2-(2,4-dimethylphenyl)sulfanyl-N-methylacetamide can be synthesized through a multistep process that involves the reaction of 2,4-dimethylthiophenol with N-methylacetamide in the presence of a catalyst. The reaction is carried out under controlled conditions of temperature and pressure to obtain the desired product. The purity and yield of the product can be enhanced by using different purification techniques.
特性
IUPAC Name |
2-(2,4-dimethylphenyl)sulfanyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-8-4-5-10(9(2)6-8)14-7-11(13)12-3/h4-6H,7H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFBQRUWQOKUMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SCC(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylphenyl)sulfanyl-N-methylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(3-Fluoro-4-methylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7475454.png)







![1,3-dimethyl-N-(3-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475519.png)
![N-[(2-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7475522.png)

![N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7475538.png)

![N-[(2-chlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475557.png)